N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in scientific research due to its potential in various therapeutic applications. This compound is synthesized using a specific method and has been found to exhibit several biochemical and physiological effects.
Scientific Research Applications
- Furan derivatives have gained attention due to their antibacterial potential. Researchers have synthesized novel furan compounds and evaluated their activity against both gram-positive and gram-negative bacteria . The compound may exhibit similar properties, making it a candidate for combating bacterial infections.
Antibacterial Activity
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory effects, suggesting that they may target enzymes involved in inflammation, such as cyclooxygenases (coxs) .
Mode of Action
Based on the anti-inflammatory activity of similar compounds, it can be hypothesized that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
If the compound acts as a cox inhibitor, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
If the compound acts as a cox inhibitor, it would result in a decrease in the production of prostaglandins, leading to a reduction in inflammation .
properties
IUPAC Name |
N-[5-[[4-(furan-3-yl)phenyl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-11(20)19-16-17-9-15(24-16)25(21,22)18-8-12-2-4-13(5-3-12)14-6-7-23-10-14/h2-7,9-10,18H,8H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHLSPWKJPHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide |
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